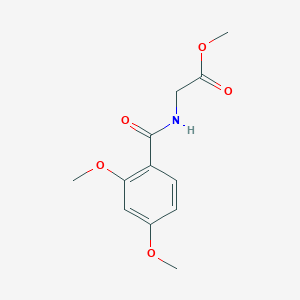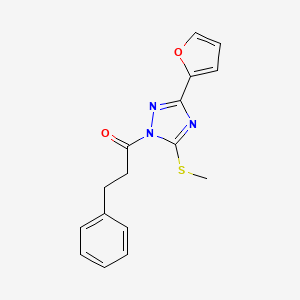![molecular formula C19H17FN2O B5773021 2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, commonly known as FPAA, is a synthetic compound that belongs to the class of acrylonitrile derivatives. FPAA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPAA has been found to exhibit potent anti-cancer activity and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FPAA involves the inhibition of tubulin polymerization, which is essential for cell division and growth. FPAA binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
FPAA has been found to exhibit potent anti-cancer activity in vitro and in vivo. In addition, FPAA has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPAA has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPAA has several advantages as a research tool, including its potent anti-cancer activity, selectivity towards cancer cells, and potential use as a radiosensitizer. However, FPAA also has some limitations, including its toxicity towards normal cells, solubility issues, and potential side effects.
Direcciones Futuras
For research include the synthesis of analogs with improved selectivity and reduced toxicity, the study of FPAA in combination with other anti-cancer agents, and the investigation of FPAA in preclinical and clinical trials for the treatment of various types of cancer. FPAA also has potential applications in the treatment of inflammatory and neurodegenerative diseases, which warrant further investigation.
Métodos De Síntesis
FPAA is synthesized by the reaction of 4-(4-morpholinyl)benzaldehyde and 4-fluorobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is purified by column chromatography to obtain pure FPAA.
Aplicaciones Científicas De Investigación
FPAA has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FPAA has been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-18-5-3-16(4-6-18)17(14-21)13-15-1-7-19(8-2-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYITFZNWZKCPL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)


![N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B5773023.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)

![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5773045.png)
